

An In-depth Technical Guide to the Aurora Kinase Inhibitor CCT129202

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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **CCT129202**, a potent and selective Aurora kinase inhibitor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Chemical Structure and Properties

CCT129202 is a small molecule inhibitor belonging to the imidazopyridine class.^[1] Its chemical structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.^[2]

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide^[2]

Molecular Formula: C₂₃H₂₅ClN₈OS^[3]

SMILES:

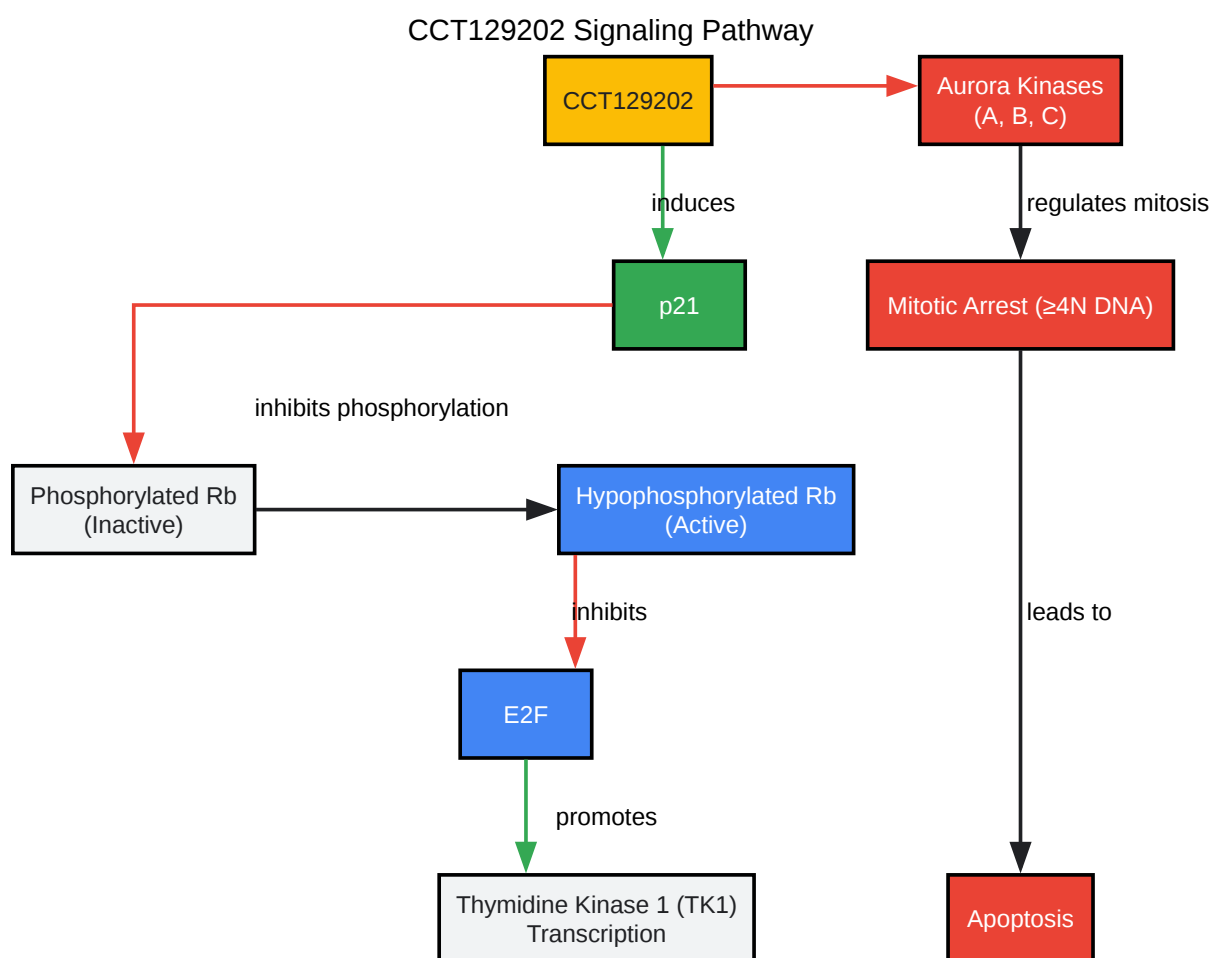
CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(Cl)C(N4CCN(CC(NC5=NC=CS5)=O)CC4)=C3N2^[3]

Mechanism of Action

CCT129202 functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of selectivity for this family of serine/threonine kinases.^{[1][4]} It demonstrates inhibitory activity against Aurora A, Aurora B, and Aurora C.^{[4][5]} The primary mechanism of **CCT129202**

involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes. The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome segregation, and cytokinesis.[2] Inhibition of these kinases by **CCT129202** leads to aberrant mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells with a DNA content of $\geq 4N$ and the induction of apoptosis.[1][2]

A key downstream signaling pathway affected by **CCT129202** involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence of events culminates in the decreased transcription of target genes essential for cell cycle progression, such as thymidine kinase 1 (TK1).[1][2]



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CCT129202 mechanism of action pathway.

Quantitative Data

The biological activity of **CCT129202** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of **CCT129202**

Target	IC ₅₀ (nM)	K _i (nM)
Aurora A	42[4]	49.8[4]
Aurora B	198[4]	-
Aurora C	227[4]	-

Table 2: In Vitro Growth Inhibition (GI₅₀) of **CCT129202** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μM)
MV4-11	Leukemia	0.08[4]
COLO 205	Colon	0.08 - 1.2[3]
SW620	Colon	0.08 - 1.2[3]
HCT116	Colon	0.08 - 1.2[3]
HT-29	Colon	0.08 - 1.2[3]
KW12	Colon	0.08 - 1.2[3]
HeLa	Cervical	0.08 - 1.2[3]
A2780	Ovarian	0.08 - 1.2[3]
OVCAR-8	Ovarian	0.08 - 1.2[3]
MDA-MB-157	Breast	1.7[4]
MB4-11	-	0.08 - 1.2[3]

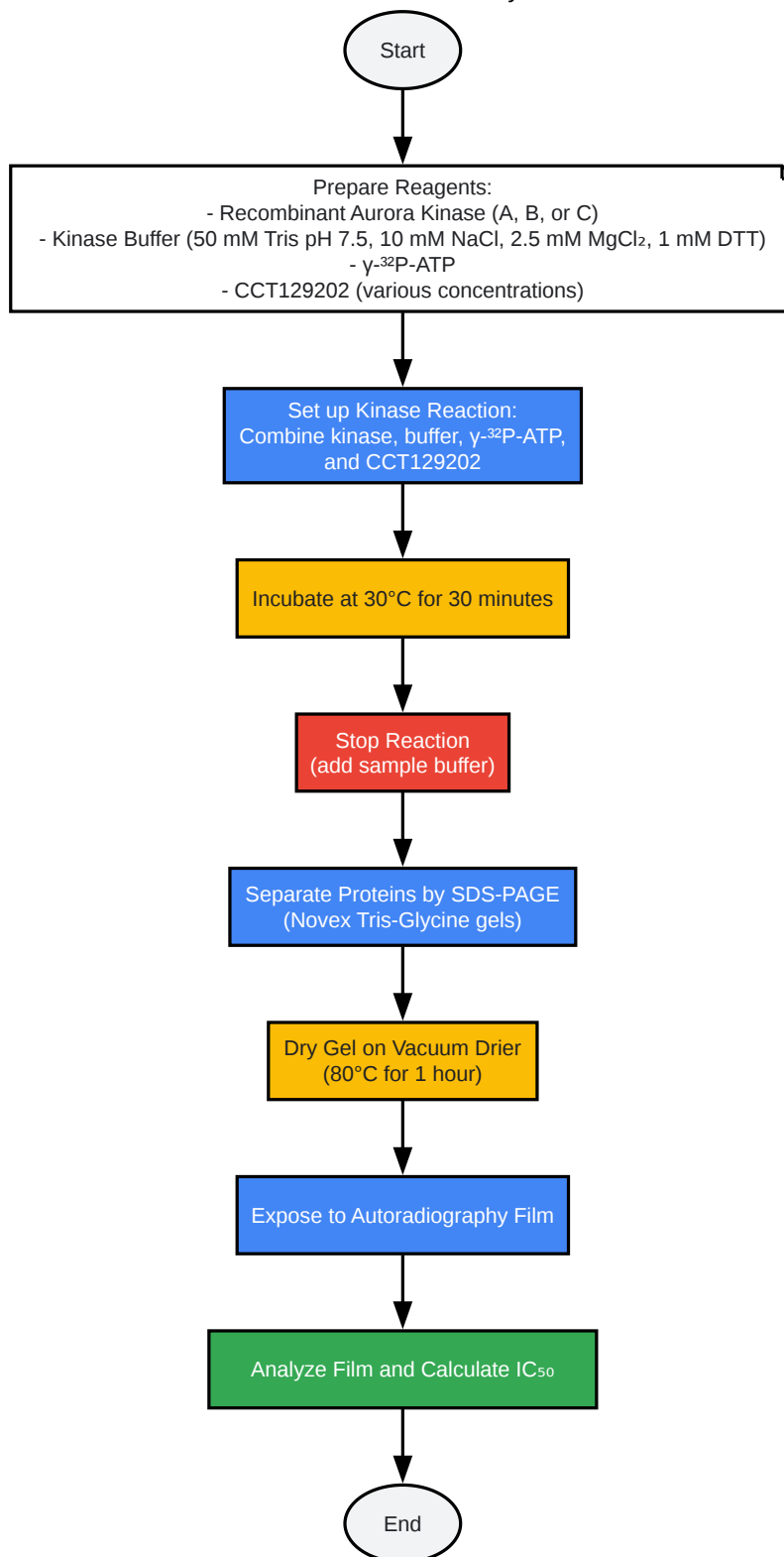
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Aurora Kinase Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of **CCT129202** against Aurora kinases.

Aurora Kinase Inhibition Assay Workflow

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Workflow for in vitro Aurora kinase assay.

Methodology:

- Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in baculovirus) are used.[4]
- The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, and 1 mM DTT).[7]
- The reaction mixture contains γ -³²P-ATP, the respective Aurora kinase, and varying concentrations of **CCT129202**. [4]
- The reactions are incubated for 30 minutes at 30°C.[7]
- The reaction is terminated by the addition of sample buffer.[5]
- The reaction products are separated on Novex Tris-Glycine gels.[4]
- The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]
- The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]
- The concentration of **CCT129202** that inhibits kinase activity by 50% (IC₅₀) is calculated from the autoradiogram.[4]

Cell Proliferation (MTT) Assay

This protocol details the measurement of the anti-proliferative effects of **CCT129202** on cancer cell lines.

Methodology:

- Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCAR8, MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]
- Cells are treated with a range of **CCT129202** concentrations (typically 0 to 50 μ M) for 72 hours.[4]

- After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[4\]](#)
- The absorbance is measured at 570 nm using a microplate reader.[\[4\]](#)
- The half-maximal growth inhibition (GI₅₀) values are calculated from the dose-response curves.

Western Blot Analysis for p21 and Rb Phosphorylation

This protocol is for detecting changes in protein expression and phosphorylation status in response to **CCT129202** treatment.

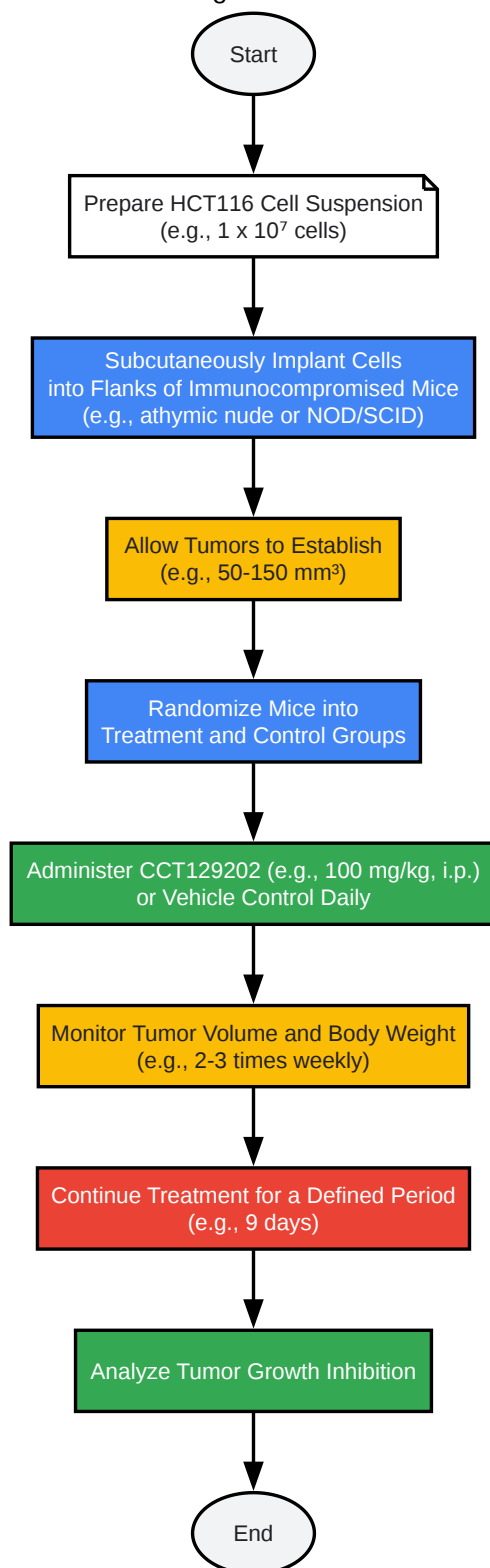
Methodology:

- HCT116, HT29, or HeLa cells are treated with various concentrations of **CCT129202** for a specified time (e.g., 24 hours).[\[6\]](#)[\[8\]](#)
- As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[\[6\]](#)
- Following treatment, cells are lysed, and total protein is extracted.
- Protein concentration is determined, and equal amounts of protein (e.g., 15 µg) are separated by SDS-PAGE.[\[9\]](#)
- The separated proteins are transferred to a PVDF membrane.[\[10\]](#)
- The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[\[8\]](#)
[\[11\]](#)
- A loading control, such as GAPDH or β-tubulin, is also probed to ensure equal protein loading.[\[8\]](#)[\[9\]](#)
- The membrane is then incubated with a corresponding horseradish peroxidase-conjugated secondary antibody.[\[10\]](#)
- The protein bands are visualized using an enhanced chemiluminescence detection system.

In Vivo HCT116 Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of **CCT129202**.

HCT116 Xenograft Model Workflow



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Workflow for in vivo HCT116 xenograft study.

Methodology:

- HCT116 human colon carcinoma cells are cultured and harvested.[12]
- A suspension of HCT116 cells (e.g., 1×10^7 cells) is subcutaneously injected into the flanks of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]
- Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume of 50-150 mm³).[13]
- Mice are then randomized into treatment and control groups.[13]
- **CCT129202** is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily for a specified duration, such as 9 days.[6]
- The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85% sterile saline).
- Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]
- Mouse body weights are also monitored throughout the study.
- The anti-tumor efficacy is determined by comparing the tumor growth in the **CCT129202**-treated group to the control group.[6]

Disclaimer: All animal procedures should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

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